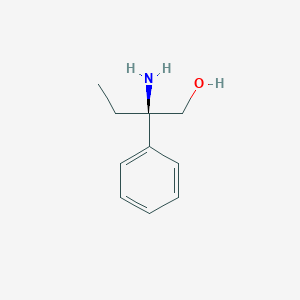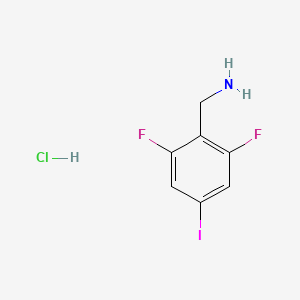![molecular formula C7H13NO2 B12977823 (S)-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B12977823.png)
(S)-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(2-Oxa-6-azaspiro[34]octan-8-yl)methanol is a spirocyclic compound featuring a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. Industrial production would likely involve scaling up the most efficient synthetic route identified in laboratory research.
Chemical Reactions Analysis
Types of Reactions
(S)-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the compound or alter its functional groups.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler molecule with fewer functional groups.
Scientific Research Applications
(S)-(2-Oxa-6-azaspiro[3
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which (S)-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions could involve binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the oxygen atom present in (S)-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol.
8-Oxa-2-azaspiro[4.5]decane: This compound has a larger ring system and different functional groups, making it distinct from this compound.
Uniqueness
The presence of both oxygen and nitrogen atoms within the spirocyclic ring of this compound makes it unique compared to other similar compounds. This structural feature may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
[(5S)-2-oxa-7-azaspiro[3.4]octan-5-yl]methanol |
InChI |
InChI=1S/C7H13NO2/c9-2-6-1-8-3-7(6)4-10-5-7/h6,8-9H,1-5H2/t6-/m0/s1 |
InChI Key |
BLCHBMRZGFLZLZ-LURJTMIESA-N |
Isomeric SMILES |
C1[C@H](C2(CN1)COC2)CO |
Canonical SMILES |
C1C(C2(CN1)COC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12977743.png)
![7-((Benzyloxy)carbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12977755.png)
![((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B12977763.png)
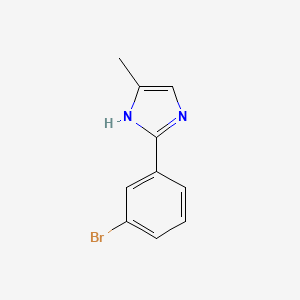
![tert-Butyl 2-(chloromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12977773.png)
![tert-Butyl (S)-1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12977776.png)
![2-Methoxy-6-azaspiro[3.4]octane](/img/structure/B12977777.png)
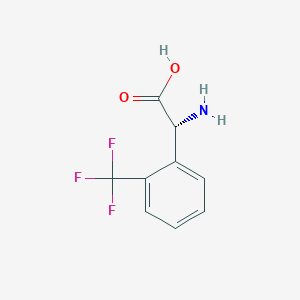
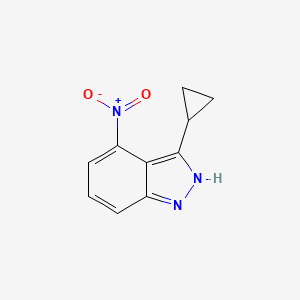
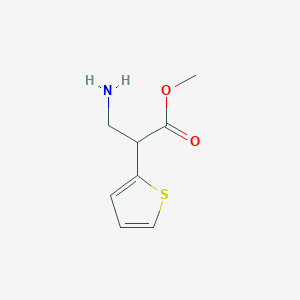
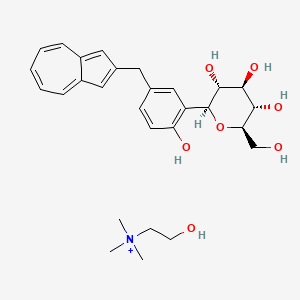
![tert-Butyl 3-cyclopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12977805.png)
